Halazone

Description

Properties

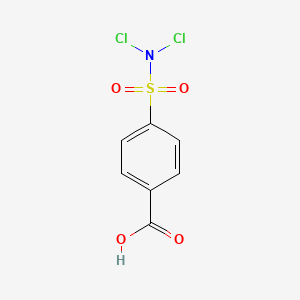

IUPAC Name |

4-(dichlorosulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO4S/c8-10(9)15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDVQPODLRGWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO4S | |

| Record name | HALAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20446 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025370 | |

| Record name | Halazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Halazone is a fine white powder with an odor of chlorine. (NTP, 1992), Solid with an odor of chlorine; [Merck Index] | |

| Record name | HALAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20446 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Halazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | HALAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20446 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

80-13-7 | |

| Record name | HALAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20446 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Halazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halazone [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | halazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | halazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-[(dichloroamino)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Halazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Halazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G359OL82VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

415 °F (NTP, 1992) | |

| Record name | HALAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20446 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide on the Hydrolysis of Halazone and the Release of Hypochlorous Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halazone, chemically known as p-(N,N-dichlorosulfamoyl)benzoic acid, has historically been utilized as a disinfectant for drinking water, primarily owing to its ability to release hypochlorous acid (HOCl) upon hydrolysis. This guide provides a comprehensive technical overview of the fundamental chemical processes governing the hydrolytic degradation of this compound and the subsequent liberation of the potent antimicrobial agent, hypochlorous acid. This document synthesizes available data on the stability and quantitative aspects of this process, details robust experimental protocols for its investigation, and presents visual representations of the underlying chemical pathways and experimental workflows. While specific kinetic data for this compound hydrolysis is limited in publicly available literature, this guide provides a framework for its determination based on established methods for analogous compounds.

Introduction

This compound is a white crystalline powder that is sparingly soluble in water.[1] Its utility as a water disinfectant stems from the covalent linkage of two chlorine atoms to a sulfonamide nitrogen, which are readily cleaved through hydrolysis to produce hypochlorous acid.[1] Hypochlorous acid is a powerful oxidizing agent that effectively inactivates a broad spectrum of microorganisms.[2] Understanding the kinetics and mechanism of this compound hydrolysis is paramount for optimizing its use in water purification and for the development of stable formulations.

This guide will delve into the core aspects of this compound hydrolysis, including its chemical stability, the quantitative release of hypochlorous acid, and detailed methodologies for studying these phenomena.

Chemical Properties and Stability of this compound

This compound exhibits moderate stability in its solid form but is known to be sensitive to light and moisture.[3] Solutions of this compound are inherently unstable and experience a rapid loss of active chlorine content.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅Cl₂NO₄S | [4] |

| Molecular Weight | 270.09 g/mol | [4] |

| Melting Point | 195-213 °C (with decomposition) | [3][4] |

| Solubility in Water | Slightly soluble | [3] |

| Appearance | White crystalline powder | [3] |

Table 2: Stability Data for this compound

| Condition | Observation | Reference(s) |

| Solid, Room Temperature | Stable | [3] |

| Solid, 50 °C | ≤ 1% decomposition over 60 days | [3] |

| Aqueous Solution | Unstable, rapid loss of chlorine | [3] |

| Light Exposure | Sensitive | [3] |

Hydrolysis of this compound and Hypochlorous Acid Release

The primary chemical reaction of interest is the hydrolysis of the N-Cl bonds in the this compound molecule, which leads to the formation of p-sulfonamidobenzoic acid and two molecules of hypochlorous acid.

Figure 1: Hydrolysis of this compound

References

Halazone as a Carbonic Anhydrase II Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of Halazone as an inhibitor of human carbonic anhydrase II (hCA II). While identified as an inhibitor, detailed quantitative and structural data for this compound's interaction with hCA II are not extensively available in public literature. This document synthesizes the existing information, including its dissociation constant (Kd), and provides context by comparing it with well-characterized hCA II inhibitors. Furthermore, this guide outlines a detailed, representative experimental protocol for determining the inhibitory activity of compounds like this compound using an esterase activity assay. A proposed mechanism of inhibition, based on the well-understood interactions of sulfonamides with the carbonic anhydrase active site, is presented and visualized. This guide serves as a resource for researchers interested in the inhibitory properties of this compound and other sulfonamide-based compounds targeting carbonic anhydrase II.

Introduction to Carbonic Anhydrase II and this compound

Carbonic anhydrase II (CA II) is a zinc-containing metalloenzyme that plays a crucial role in regulating pH in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Its ubiquitous expression and high catalytic efficiency make it a significant target for therapeutic intervention in conditions such as glaucoma, epilepsy, and altitude sickness.[2]

This compound, a sulfonamide derivative, has been identified as an inhibitor of human carbonic anhydrase II.[3] It was discovered during a high-throughput screening of a diverse library of biologically active small molecules.[3] While primarily known for its use as a water disinfectant, its activity against CA II suggests potential for further investigation in the context of drug development.

Quantitative Inhibition Data

Quantitative data on the inhibition of hCA II by this compound is limited. The primary reported value is a dissociation constant (Kd) of 1.45 µM.[3] To provide a comparative framework, the following table summarizes the inhibitory activities of this compound and other well-established sulfonamide inhibitors of hCA II.

| Compound | Kd (µM) | IC₅₀ (nM) | Kᵢ (nM) |

| This compound | 1.45[3] | N/A | N/A |

| Acetazolamide | N/A | 12.1[4] | 12[5] |

| Brinzolamide | N/A | 3.19[3] | 0.13[3] |

| Dorzolamide | N/A | 0.18[6] | 1.9[2] |

N/A: Not Available in the searched literature.

Proposed Mechanism of Inhibition

While a crystal structure of this compound in complex with carbonic anhydrase II is not available, a probable mechanism of inhibition can be inferred from the extensive studies of other sulfonamide inhibitors. The primary interaction is the coordination of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site. This binding displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide.

Additional stabilizing interactions are likely formed between the inhibitor and amino acid residues within the active site. These can include hydrogen bonds with residues such as Thr199 and hydrophobic interactions with residues lining the active site cavity.

Below is a diagram illustrating the proposed signaling pathway of this compound's inhibition of carbonic anhydrase II.

Experimental Protocols

The inhibitory activity of this compound against carbonic anhydrase II was initially identified using an esterase activity assay.[3] This method is a common and convenient high-throughput screening technique for CA inhibitors. The assay monitors the hydrolysis of a substrate, typically 4-nitrophenyl acetate (pNPA), which produces a colored product, 4-nitrophenolate, that can be measured spectrophotometrically.

Detailed Methodology: Esterase Activity Assay for CA II Inhibition

This protocol is a representative example of how the inhibitory activity of a compound like this compound can be determined.

Materials:

-

Human Carbonic Anhydrase II (hCA II)

-

4-Nitrophenyl acetate (pNPA)

-

Test inhibitor (e.g., this compound)

-

Assay Buffer (e.g., 20 mM HEPES-Tris, pH 7.4)

-

96-well microplates

-

Spectrophotometer capable of reading absorbance at 348 nm or 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of hCA II in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range.

-

Prepare a stock solution of the test inhibitor (this compound) in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.

-

Prepare a stock solution of pNPA in a solvent like acetonitrile. The final concentration in the assay is typically in the millimolar range.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

A fixed volume of the hCA II enzyme solution.

-

A volume of the serially diluted inhibitor solution (or solvent for control wells).

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a fixed volume of the pNPA substrate solution to each well.

-

Immediately begin monitoring the change in absorbance at 348 nm or 405 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Kₘ) are known.

-

The following diagram illustrates the general workflow for this experimental protocol.

Conclusion and Future Directions

This compound has been identified as a micromolar inhibitor of human carbonic anhydrase II. While its primary application has been as a disinfectant, its activity against this important enzyme warrants further investigation. The current understanding of its inhibitory properties is based on initial high-throughput screening data. To fully elucidate its potential as a CA II inhibitor, further studies are required. These should include:

-

Determination of IC₅₀ and Kᵢ values using established enzymatic assays to provide a more complete quantitative profile.

-

X-ray crystallographic studies of the this compound-hCA II complex to definitively determine its binding mode within the active site.

-

Molecular docking and simulation studies to complement experimental data and provide further insights into the specific molecular interactions.

-

Structure-activity relationship (SAR) studies of this compound analogs to explore the potential for developing more potent and selective inhibitors.

A more thorough characterization of this compound's interaction with carbonic anhydrase II could open new avenues for the development of novel therapeutic agents targeting this enzyme family.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Antimicrobial Spectrum of Halazone

For Researchers, Scientists, and Drug Development Professionals

Abstract: Halazone, chemically known as 4-(dichlorosulfamoyl)benzoic acid, is a halogen-releasing compound historically utilized for the disinfection of drinking water.[1][2] Its efficacy stems from the release of hypochlorous acid upon contact with water, a potent oxidizing agent with broad-spectrum antimicrobial properties.[1][3] This technical guide provides a comprehensive investigation into the antimicrobial spectrum of this compound, consolidating available quantitative data, outlining detailed experimental protocols for its evaluation, and illustrating key processes through standardized diagrams. The information is intended to serve as a foundational resource for researchers exploring its potential applications in drug development and antimicrobial research.

Core Mechanism of Action

This compound's antimicrobial activity is not intrinsic to the molecule itself but is realized upon its hydrolysis in water. It decomposes to produce p-sulfonamidobenzoic acid and two molecules of hypochlorous acid (HOCl).[2][3] Hypochlorous acid, the active agent, is a powerful oxidizer that effectively denatures proteins and other organic macromolecules, leading to microbial cell death.[1] This non-specific oxidative mechanism is the basis for its broad activity against a wide range of microorganisms.[1][4] The active chlorine content of this compound is approximately 52%.[3]

Figure 1: Hydrolysis of this compound to produce the active antimicrobial agent, hypochlorous acid.

Antimicrobial Spectrum

The antimicrobial activity of this compound is extensive due to the potent, non-specific action of hypochlorous acid. Its spectrum covers bacteria, viruses, protozoa, and spores, making it an effective disinfectant, particularly for water purification.[1][5]

-

Bacteria: As a chlorine-releasing agent, this compound is effective against a wide range of bacteria. The oxidative stress induced by hypochlorous acid disrupts cell membranes and essential enzymes, leading to rapid cell death.[6] While it is considered a general bactericide, specific Minimum Inhibitory Concentration (MIC) data for various bacterial species are not extensively documented in publicly available literature.[3][7]

-

Viruses: this compound demonstrates significant virucidal activity. The hypochlorous acid it releases is effective against both enveloped and non-enveloped viruses.[5][8] Studies on chlorine compounds show that enteric viruses are generally more susceptible than protozoan cysts.[5] For instance, concentrations of hypochlorous acid between 0.002 and 0.4 ppm are sufficient to achieve a 99% germicidal effect against many viruses within 10 minutes.[5]

-

Fungi: Information regarding the specific antifungal activity of this compound is limited. However, the mechanism of action, which involves strong oxidative damage, suggests it would be effective against fungal cells and spores.[6] Ozone, another strong oxidant, has been shown to be highly effective in inactivating fungal spores by destroying cell walls and membranes.[9] A similar mode of action can be inferred for the hypochlorous acid released by this compound.

-

Protozoa and Cysts: this compound is notably effective against protozoan cysts, which are often highly resistant to disinfectants.[5] It has been shown to be effective against cysts of Entamoeba histolytica.[5] However, a higher concentration of hypochlorous acid is required for cysts compared to viruses and vegetative bacteria.[5]

-

Bacterial Spores: Chlorine compounds are generally more effective in inactivating bacterial spores than other halogens like iodine.[4] The strong oxidative potential of hypochlorous acid can penetrate and damage the protective layers of endospores, leading to their inactivation.[10] Related compounds like chlorous acid have demonstrated effectiveness against spores from Bacillus and Clostridium species.[8]

Quantitative Data Summary

Comprehensive MIC and Minimum Bactericidal Concentration (MBC) data for this compound are not widely published. The available quantitative information primarily relates to its use in water disinfection, focusing on the concentration required for a specific log reduction or complete inactivation over a set contact time.

| Target Microorganism | Specific Example | Effective Concentration (as available Chlorine/HOCl) | Contact Time | Result | Source(s) |

| Protozoan Cysts | Entamoeba histolytica | 10 ppm (as HOCl) | 10 minutes (at 5°C) | 99% kill | [5] |

| Viruses | Enteric Viruses | 0.002 - 0.4 ppm (as HOCl) | 10 minutes (at 5°C) | 99% germicidal effect | [5] |

| General Disinfection | Waterborne Pathogens | 4 mg/L (as this compound) | Not specified | Standard dose for drinking water | [1] |

| General Disinfection | Waterborne Pathogens | 2-10 ppm (as this compound) | Not specified | Range for water disinfection | [2] |

| Viruses | SARS-CoV-2 | 40 mg/L (as Chlorine Dioxide) | 30 minutes | Complete inactivation in sewage | [11] |

Note: Data for related chlorine compounds are included to provide context where specific data for this compound is unavailable.

Experimental Protocols

The following sections provide detailed methodologies for assessing the antimicrobial spectrum of this compound. These are standardized protocols adapted for testing a water-soluble disinfectant.[12][13][14]

This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.[15][16][17]

Materials and Reagents:

-

This compound powder

-

Sterile deionized water (for stock solution)

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum (e.g., E. coli, S. aureus) adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

-

Sterile multichannel pipettes and reservoirs

-

Incubator (35 ± 2°C)

-

Microplate reader (optional, for OD measurements)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a fresh stock solution of this compound in sterile deionized water. Due to its limited solubility, initial dissolution in a small amount of an alkaline solution (e.g., dilute NaOH) followed by neutralization may be necessary.[3] Filter-sterilize the final solution.

-

Serial Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.

-

Controls: The 11th column will serve as the positive control (no this compound, only inoculum) and the 12th column as the negative/sterility control (no this compound, no inoculum).

-

Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 10 µL of this diluted inoculum to wells in columns 1 through 11.

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[14]

-

Reading Results: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[18] This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm.[17]

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

This protocol determines the effectiveness of this compound in inactivating a specific virus in suspension.[19][20]

Materials and Reagents:

-

This compound solution of a known concentration.

-

Virus stock with a known titer (e.g., Poliovirus, Influenza virus), typically >10⁶ PFU/mL.

-

Host cell line appropriate for the virus (e.g., Vero E6 cells for SARS-CoV-2).[21]

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium).

-

Neutralizing solution (e.g., sterile broth containing sodium thiosulfate to neutralize chlorine).[19]

-

Sterile tubes, pipettes, and cell culture plates.

-

Water bath set to the desired reaction temperature (e.g., 22 ± 2°C).[19]

Procedure:

-

Reaction Setup: In a sterile tube, mix 9 parts of the this compound test solution with 1 part of the virus stock. For a control, mix 9 parts of a harmless diluent (e.g., sterile water) with 1 part of the virus stock. Place the tubes in the water bath.

-

Contact Time: Start a timer immediately after adding the virus. Allow the reaction to proceed for a predetermined contact time (e.g., 1, 5, 10, 30 minutes).[19][20]

-

Neutralization: At the end of the contact time, transfer a specific volume (e.g., 1 mL) of the virus-disinfectant mixture into a tube containing a larger volume (e.g., 9 mL) of the neutralizing solution. This immediately stops the virucidal action.

-

Quantification of Surviving Virus: Perform serial 10-fold dilutions of the neutralized mixture. Inoculate these dilutions onto susceptible host cell monolayers in cell culture plates.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO₂) for a period sufficient for the virus to cause a cytopathic effect (CPE) or form plaques (typically 3-7 days).[22]

-

Data Analysis: Count the viral plaques or assess the CPE to determine the titer of the surviving virus (in PFU/mL). The virucidal activity is expressed as the log₁₀ reduction in viral titer compared to the control.

Figure 3: General workflow for a virucidal suspension test to evaluate disinfectant efficacy.

Discussion and Implications

This compound exhibits a broad antimicrobial spectrum, a characteristic attributed to the powerful and non-specific oxidizing action of hypochlorous acid released upon its hydrolysis.[1] Its proven efficacy against bacteria, viruses, and highly resistant protozoan cysts and bacterial spores underpins its historical use as a reliable water disinfectant.[4][5]

For drug development professionals and researchers, this compound presents an interesting case. While its systemic use is precluded by its reactivity and toxicity, its mechanism offers insights into the development of topical antiseptics or disinfectants for medical devices.[2] The primary challenge in fully characterizing this compound's antimicrobial profile is the scarcity of standardized quantitative data, such as MICs against a wide panel of clinically relevant microbes. The existing literature focuses more on disinfection efficacy (concentration and contact time) rather than therapeutic indices.[2][5]

Future research should aim to:

-

Generate Standardized Susceptibility Data: Systematically determine the MIC and MBC values for this compound against a diverse range of bacterial and fungal pathogens using the protocols outlined above.

-

Investigate Sporicidal and Cysticidal Mechanisms: Conduct detailed studies to understand the specific structural and molecular damage inflicted by this compound on bacterial endospores and protozoan cysts.

-

Evaluate in Complex Media: Assess the activity of this compound in the presence of organic loads, as its efficacy can be reduced by reactions with non-target organic matter.[23]

By filling these knowledge gaps, the scientific community can better evaluate the potential for new applications of this compound or its derivatives in fields beyond water purification, such as surface disinfection and biowaste management.[2][3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. EP0315106A2 - Method for sterilizing solid refuse by active chlorine released by the reaction of this compound with water - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound|CAS 80-13-7|DC Chemicals [dcchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. Inactivation of fungal spores in water using ozone: Kinetics, influencing factors and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Killing of Bacillus Spores by Aqueous Dissolved Oxygen, Ascorbic Acid, and Copper Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effectiveness of Disinfection with Chlorine Dioxide on Respiratory Transmitted, Enteric, and Bloodborne Viruses: A Narrative Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apec.org [apec.org]

- 15. turkjps.org [turkjps.org]

- 16. idexx.dk [idexx.dk]

- 17. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bmglabtech.com [bmglabtech.com]

- 19. New Method for Evaluation of Virucidal Activity of Antiseptics and Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 21. Ozone Water Is an Effective Disinfectant for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. epa.gov [epa.gov]

- 23. aaha.org [aaha.org]

Methodological & Application

Application Notes and Protocols: Halazone as a Chlorinating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halazone, chemically known as p-(N,N-dichlorosulfamoyl)benzoic acid, is a stable, solid compound primarily recognized for its use in water disinfection. Its efficacy as a disinfectant stems from the slow release of hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent, upon contact with water.[1] This property also positions this compound as a potentially valuable reagent in organic synthesis for the chlorination of various functional groups. The in situ generation of the reactive chlorine species offers a convenient and safer alternative to handling gaseous chlorine or other corrosive chlorinating agents.

These application notes provide an overview of the potential uses of this compound for the chlorination of activated aromatic compounds, the α-chlorination of ketones, and the formation of chlorohydrins from alkenes. The protocols provided are representative methodologies derived from the known reactivity of N-chloro compounds and hypochlorous acid, designed to serve as a starting point for further investigation and optimization.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₇H₅Cl₂NO₄S |

| Molar Mass | 270.09 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 195-200 °C (with decomposition) |

| Solubility | Slightly soluble in water; soluble in acetic acid, benzene, and chloroform. |

| Active Chlorine Content | Approximately 52% |

Application 1: Electrophilic Chlorination of Activated Aromatic Compounds

This compound is a potential reagent for the electrophilic chlorination of electron-rich aromatic compounds such as phenols, anilines, and their derivatives. The hypochlorous acid generated in situ is the active electrophilic species that attacks the aromatic ring, typically at the ortho and para positions.

Experimental Protocol: Chlorination of Phenol

Objective: To synthesize a mixture of o- and p-chlorophenol using this compound.

Materials:

-

Phenol

-

This compound

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve phenol (1.0 g, 10.6 mmol) in 20 mL of dichloromethane.

-

To this solution, add this compound (2.87 g, 10.6 mmol) in one portion.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to separate the ortho and para isomers.

Expected Results (Hypothetical)

| Substrate | Product(s) | Reaction Time (h) | Yield (%) |

| Phenol | o-Chlorophenol, p-Chlorophenol | 4-6 | 75-85 (mixture) |

| Aniline | o-Chloroaniline, p-Chloroaniline | 3-5 | 70-80 (mixture) |

| Anisole | o-Chloroanisole, p-Chloroanisole | 5-7 | 80-90 (mixture) |

Application 2: α-Chlorination of Ketones

This compound can be employed for the α-chlorination of ketones. The reaction is believed to proceed through an enol or enolate intermediate, which then attacks the electrophilic chlorine from this compound. This method is particularly useful for the synthesis of α-haloketones, which are important intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds.

Experimental Protocol: α-Chlorination of Acetophenone

Objective: To synthesize α-chloroacetophenone from acetophenone using this compound.

Materials:

-

Acetophenone

-

This compound

-

Glacial acetic acid

-

Sodium acetate

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a 50 mL round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) in 15 mL of glacial acetic acid.

-

Add sodium acetate (0.82 g, 10 mmol) to the solution.

-

Add this compound (2.70 g, 10 mmol) portion-wise over 10 minutes while stirring.

-

Heat the reaction mixture to 50-60 °C and stir for 2-3 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into 50 mL of ice-water.

-

Extract the product with diethyl ether (3 x 25 mL).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, then wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by recrystallization or column chromatography.

Expected Results (Hypothetical)

| Substrate | Product | Reaction Time (h) | Yield (%) |

| Acetophenone | α-Chloroacetophenone | 2-3 | 80-90 |

| Cyclohexanone | 2-Chlorocyclohexanone | 3-4 | 75-85 |

| Propiophenone | α-Chloropropiophenone | 2-3 | 82-92 |

Application 3: Synthesis of Chlorohydrins from Alkenes

The reaction of alkenes with this compound in the presence of water is expected to produce chlorohydrins. This transformation proceeds via the formation of a chloronium ion intermediate, which is then attacked by water.

Experimental Protocol: Synthesis of 2-Chloro-1-phenylethanol from Styrene

Objective: To prepare 2-chloro-1-phenylethanol from styrene using this compound in an aqueous medium.

Materials:

-

Styrene

-

This compound

-

Acetone

-

Water

-

Sodium sulfite (10% aqueous solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a 100 mL round-bottom flask, prepare a solution of styrene (1.04 g, 10 mmol) in 20 mL of acetone and 5 mL of water.

-

Add this compound (2.70 g, 10 mmol) to the stirred solution at room temperature.

-

Continue stirring for 1-2 hours. Monitor the disappearance of the starting material by TLC.

-

Quench the reaction by adding 10 mL of a 10% aqueous sodium sulfite solution to destroy any unreacted this compound.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting chlorohydrin by column chromatography.

Expected Results (Hypothetical)

| Substrate | Product | Reaction Time (h) | Yield (%) |

| Styrene | 2-Chloro-1-phenylethanol | 1-2 | 85-95 |

| Cyclohexene | trans-2-Chlorocyclohexanol | 1-2 | 80-90 |

| 1-Octene | 1-Chloro-2-octanol | 2-3 | 75-85 |

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed mechanisms for the chlorination reactions using this compound and a general experimental workflow.

Caption: General experimental workflow for chlorination reactions using this compound.

Caption: Proposed mechanism for electrophilic aromatic chlorination with this compound.

Caption: Proposed mechanism for the α-chlorination of ketones using this compound.

Conclusion

This compound presents itself as a promising, safe, and easy-to-handle chlorinating reagent for various organic transformations. Its ability to generate hypochlorous acid in situ makes it a valuable tool for the chlorination of activated aromatic systems, the α-position of ketones, and the synthesis of chlorohydrins from alkenes. The representative protocols provided herein offer a solid foundation for researchers to explore the synthetic utility of this compound. Further studies are warranted to fully elucidate the scope, limitations, and specific reaction conditions for a broader range of substrates, which could lead to the development of novel and efficient chlorination methodologies in organic synthesis and drug development.

References

Application Notes and Protocols: Halazone for Surface Disinfection of Laboratory Benches

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halazone (4-(dichlorosulfamoyl)benzoic acid) is a chlorine-releasing agent that has historically been used for the disinfection of drinking water.[1][2][3][4] Its antimicrobial activity stems from the release of hypochlorous acid (HOCl) upon dissolution in water.[1] Hypochlorous acid is a potent, broad-spectrum disinfectant effective against a wide range of bacteria, viruses, and fungi.[5][6] This document provides detailed protocols and data for the application of this compound as a surface disinfectant for laboratory benches, based on the established efficacy of its active agent, hypochlorous acid.

Mechanism of Action

When this compound is dissolved in water, it hydrolyzes to release hypochlorous acid (HOCl).[1][4] HOCl, being a neutral molecule, can easily penetrate the cell walls and membranes of microorganisms.[7] Once inside the cell, it acts as a strong oxidizing agent, denaturing proteins, damaging nucleic acids, and disrupting essential metabolic processes, leading to rapid cell death. This broad-spectrum activity makes it effective against a wide variety of laboratory contaminants.[7]

Data Presentation: Efficacy of Hypochlorous Acid (Active Agent of this compound)

The following table summarizes the quantitative efficacy of hypochlorous acid against various microorganisms on surfaces. This data serves as a reference for the expected performance of a freshly prepared this compound solution.

| Concentration of Available Chlorine (ppm) | Target Microorganism(s) | Surface Type | Contact Time | Efficacy (Log Reduction / % Kill) |

| 200 ppm | Noroviruses and other enteric viruses | Inert Surfaces | 1 minute | Effective decontamination |

| 20 ppm | Viruses | Environmental Surfaces | 10 minutes | Effective decontamination |

| 50 - 200 ppm | Avian Influenza Virus (H7N1) | Inert Surfaces | 5 seconds - 3 minutes | Undetectable levels (<2.5 log10) |

| 248 ppm | Bacteria, enveloped viruses, fungi | Not specified | ≤ 10 minutes | 99.999% to 99.9999% effective |

| 477 ppm | Bacteria, mycobacteria, enveloped viruses, yeast, bloodborne pathogens | Not specified | ≤ 5 minutes | 99.999% to 99.9999% effective |

| 200-300 ppm | General Pathogens | General Surfaces | ≥ 60 seconds | Effective for routine sanitization |

| 500-800 ppm | Broad-spectrum pathogens | Healthcare Surfaces | ≥ 60 seconds | Recommended for intermediate-level disinfection |

Data compiled from multiple sources.[4][8][9][10]

Experimental Protocols

Protocol 1: Preparation and Routine Disinfection of Laboratory Benches with this compound Solution

This protocol describes the preparation of a this compound disinfectant solution and its application for routine cleaning and disinfection of non-porous laboratory surfaces such as stainless steel, phenolic resin, and epoxy countertops.

1. Materials:

-

This compound tablets or powder

-

Deionized or distilled water

-

Glass beaker or bottle (preferably amber or opaque)

-

Stir bar and stir plate (optional)

-

Lint-free wipes or cloths

-

Personal Protective Equipment (PPE): Gloves, safety glasses, lab coat

2. Preparation of Disinfectant Solution (Targeting 200-500 ppm Available Chlorine):

-

Important: this compound and its resulting hypochlorous acid solutions are unstable and should be freshly prepared daily.[4][5] They are sensitive to UV light and heat, so store in a cool, dark place if not used immediately.[1][2][3]

-

Calculation: Determine the amount of this compound needed. This compound has an active chlorine content of approximately 52% by weight. To prepare a 1-liter solution of ~400 ppm (0.4 g/L) available chlorine:

-

Required grams of available chlorine = 0.4 g

-

Required grams of this compound = 0.4 g / 0.52 ≈ 0.77 g

-

-

Procedure:

-

Measure 1 liter of deionized or distilled water into a clean, opaque glass container.

-

Weigh approximately 0.77 g of this compound powder and add it to the water. If using tablets, consult the manufacturer's specifications for available chlorine per tablet to determine the number of tablets needed.

-

Stir the solution until the this compound is completely dissolved. The dissolution of this compound tablets can be slow.[3] Using powder or crushing tablets may expedite this process.

-

3. Disinfection Protocol:

-

Pre-cleaning: Before disinfection, remove any gross contamination, dust, or organic material from the laboratory bench using a suitable laboratory cleaner and lint-free wipes. The presence of organic matter can reduce the efficacy of chlorine-based disinfectants.

-

Application: Liberally apply the freshly prepared this compound solution to the surface using a clean, lint-free wipe or by spraying. Ensure the entire surface is thoroughly wetted.

-

Contact Time: Allow the disinfectant solution to remain on the surface for a minimum of 5-10 minutes to ensure efficacy against a broad range of microorganisms.[10] The surface must remain visibly wet for the entire duration of the contact time. Reapply if necessary.

-

Wiping/Drying: After the required contact time, wipe the surface dry with a new, clean lint-free cloth. Alternatively, for sensitive applications, the surface can be rinsed with 70% ethanol or sterile deionized water to remove any residue.

-

Disposal: Dispose of used wipes and any remaining expired this compound solution according to your institution's chemical waste guidelines.

Protocol 2: Validation of this compound Disinfection Efficacy on a Laboratory Surface

This protocol provides a method to quantitatively assess the antimicrobial efficacy of a prepared this compound solution on a representative laboratory surface material.

1. Materials:

-

Sterile stainless steel coupons (e.g., 1x1 cm)

-

Cultures of relevant laboratory microorganisms (e.g., Escherichia coli, Staphylococcus aureus)

-

Sterile saline solution or phosphate-buffered saline (PBS)

-

Neutralizing broth (e.g., Dey-Engley Neutralizing Broth)

-

Sterile swabs

-

Agar plates (e.g., Tryptic Soy Agar)

-

Incubator

-

Freshly prepared this compound disinfectant solution (e.g., 400 ppm)

-

Sterile water (for control)

-

Timer

-

Biological safety cabinet

2. Experimental Procedure:

-

Coupon Preparation: Clean and sterilize stainless steel coupons by autoclaving.

-

Inoculation:

-

Inside a biological safety cabinet, place the sterile coupons in sterile petri dishes.

-

Prepare a suspension of the test microorganism to a known concentration (e.g., 10^6 - 10^8 CFU/mL).

-

Pipette a small, defined volume (e.g., 10 µL) of the microbial suspension onto the center of each coupon and spread evenly.

-

Allow the coupons to dry completely in the biological safety cabinet.

-

-

Disinfection:

-

Test Group: Cover the inoculated surface of the test coupons with the prepared this compound solution. Start a timer for the desired contact time (e.g., 1, 5, and 10 minutes).

-

Control Group: Cover the inoculated surface of the control coupons with sterile water.

-

-

Neutralization and Recovery:

-

After the specified contact time, transfer each coupon into a tube containing a defined volume (e.g., 10 mL) of neutralizing broth to stop the action of the disinfectant.

-

Vortex the tube vigorously for 30-60 seconds to recover the surviving microorganisms from the coupon surface.

-

-

Enumeration:

-

Perform serial dilutions of the neutralized suspension.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24-48 hours).

-

-

Data Analysis:

-

Count the colonies on the plates and calculate the number of colony-forming units (CFU) recovered per coupon.

-

Calculate the log reduction in microbial count for the test group compared to the control group using the formula: Log Reduction = Log10(CFU_control) - Log10(CFU_test).

-

Mandatory Visualizations

Caption: Workflow for this compound Surface Disinfection.

Caption: Factors Influencing this compound Disinfection Efficacy.

References

- 1. ecoloxtech.com [ecoloxtech.com]

- 2. researchgate.net [researchgate.net]

- 3. Stability of Weakly Acidic Hypochlorous Acid Solution with Microbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. preprints.org [preprints.org]

- 6. disinfexol.com [disinfexol.com]

- 7. Surviving Reactive Chlorine Stress: Responses of Gram-Negative Bacteria to Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypochlorous Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Efficiency of Hypochlorous Acid and Its Effect on Some Properties of Alginate Impression Material - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aquaoxcom.swstesting.com [aquaoxcom.swstesting.com]

Application Notes & Protocols: Investigational Use of Halazone for Sterilizing Contact Lenses in Research Settings

Disclaimer: The use of Halazone for sterilizing contact lenses is not a current standard of care or a recommended practice in clinical or research settings. This compound is a chlorine-releasing compound primarily used for emergency water purification. Its application to delicate biomaterials like contact lenses poses significant risks, including material degradation, unpredictable disinfection efficacy, and potential ocular toxicity. The information provided here is for investigational purposes only and is based on limited and historical data. Researchers must conduct comprehensive safety and efficacy studies before considering its use. Modern, validated sterilization methods such as hydrogen peroxide systems, ethylene oxide, or sterile filtration are strongly recommended.

Introduction

This compound (p-(N,N-dichlorosulfamoyl)benzoic acid) is an organic chlorine-releasing compound that hydrolyzes in water to produce hypochlorous acid (HClO), a potent antimicrobial agent[1][2]. Historically, dilute solutions of this compound were explored for various disinfection purposes, including contact lenses[1]. In a research context, developing novel sterilization techniques is a valid pursuit. However, applying historical methods to modern contact lens materials, particularly silicone hydrogels, requires rigorous re-evaluation.

These notes provide a framework for researchers aiming to investigate this compound as a contact lens sterilant. The protocols outlined are not for routine application but are intended to guide the necessary validation experiments to determine the feasibility, efficacy, and safety of this compound for this specific use.

Properties and Limitations of this compound

Before proceeding, researchers must be aware of the inherent challenges and limitations associated with this compound:

-

Chemical Instability: this compound solutions are unstable and must be freshly prepared for each use to ensure consistent chlorine concentration[2][3].

-

pH Dependency: The disinfection efficacy of chlorine compounds is highly pH-dependent. While alkaline conditions improve this compound's solubility, the resulting higher pH favors the hypochlorite ion (OCl⁻), which is a significantly weaker disinfectant than hypochlorous acid (HClO)[4][5].

-

Material Incompatibility: Chlorine-based disinfectants are strong oxidizing agents and can damage the polymer matrix of hydrogel and silicone hydrogel lenses, potentially altering their physical properties (e.g., water content, oxygen permeability, color) and leading to the release of harmful leachables.

-

Limited Efficacy Spectrum: Chlorine-based systems have been shown to have poor efficacy against resilient microorganisms like Acanthamoeba, a causative agent of severe microbial keratitis. Their use has been identified as a significant risk factor for this type of infection[6].

-

Toxicity: Residual chlorine on the lens surface can cause severe ocular irritation, corneal epithelial damage, and inflammatory responses[7][8]. A thorough and validated neutralization/rinsing step is critical.

Historical and Comparative Efficacy Data

Quantitative data on this compound for contact lens disinfection is sparse and largely outdated. The following tables summarize the available information to provide a historical baseline for further investigation.

Table 1: this compound Concentration & Use

| Parameter | Value | Source(s) | Notes |

|---|---|---|---|

| Investigated Concentration | 4 to 8 ppm (0.004 - 0.008 mg/mL) | [1] | Historically used concentration for contact lens disinfection. |

| Water Purification Dose | 4 mg/L (4 ppm) |[1] | Standard dose for drinking water purification. |

Table 2: Comparative Antimicrobial Activity (Qualitative) Data derived from a 1992 study comparing organic chlorine-releasing compounds against common ocular pathogens.

| Organism | This compound Efficacy | Sodium Dichloroisocyanurate (DCIC) Efficacy | 3% Hydrogen Peroxide Efficacy | Source(s) |

| Pseudomonas aeruginosa | Rapid antibacterial activity | Rapid antibacterial activity | Rapid antibacterial activity | [6] |

| Staphylococcus epidermidis | Rapid antibacterial activity | Rapid antibacterial activity | Rapid antibacterial activity | [6] |

| Candida albicans | Slower fungicidal activity | More rapid fungicidal activity | Rapid fungicidal activity | [6] |

| Fusarium solani | Slower fungicidal activity | More rapid fungicidal activity | N/A | [6] |

Note: This qualitative data highlights potential weaknesses in this compound's fungicidal activity compared to other agents. Modern standards (e.g., ISO 14729) require specific quantitative log reductions for bacteria and fungi.

Investigational Protocol Framework

This section outlines a logical workflow for a research project aimed at evaluating this compound. It is not a validated protocol for use .

Caption: Investigational workflow for the evaluation of this compound.

4.1. Phase 1: Solution Preparation and Stability

-

Reagent Preparation: Prepare a stock solution of this compound. Due to its poor water solubility, co-solvents or buffering agents (e.g., sodium carbonate) may be required[5]. All reagents must be of analytical grade.

-

Working Solution: Prepare fresh working solutions (e.g., 4-10 ppm) in a suitable sterile buffer (e.g., phosphate-buffered saline, PBS) immediately before each experiment.

-

Stability Analysis: At time points 0, 1, 2, 4, 8, and 24 hours after preparation, measure the available free chlorine concentration using a validated method (e.g., DPD colorimetric method) to determine the solution's stability under experimental conditions.

4.2. Phase 2: Material Compatibility Testing

-

Lens Selection: Use a panel of commercially available contact lenses, including representative hydrogel (e.g., etafilcon A) and silicone hydrogel (e.g., senofilcon A, lotrafilcon B) materials.

-

Soaking Protocol: Submerge lenses in the freshly prepared this compound solution for a specified contact time (e.g., 4-6 hours). Perform this as a single soak and in a cyclical manner (e.g., 10 consecutive soak/rinse cycles) to simulate repeated use. Use sterile PBS as a control.

-

Parameter Measurement: After the soaking protocol, thoroughly rinse the lenses with sterile PBS. Measure the following key parameters and compare them to the control group:

-

Diameter: Using a projection method or digital imaging.

-

Water Content: Gravimetrically.

-

Oxygen Permeability (Dk/t): Using a polarographic method.

-

Color/Clarity: Visual inspection and spectrophotometry.

-

4.3. Phase 3: Antimicrobial Efficacy Testing This protocol should be based on ISO 14729 standards for contact lens disinfectant efficacy.

-

Microorganism Panel: Use the standard panel of challenge organisms: Pseudomonas aeruginosa, Staphylococcus aureus, Serratia marcescens, Candida albicans, and Fusarium solani. It is also critical to include Acanthamoeba castellanii and Acanthamoeba polyphaga (both trophozoites and cysts).

-

Inoculation: Inoculate lenses with a standardized suspension of each organism.

-

Disinfection: Place the inoculated lenses into the this compound solution for the manufacturer's recommended disinfection time (or an experimentally determined time, e.g., 4 hours).

-

Neutralization and Enumeration: Transfer the lenses to a validated neutralizing broth to stop the action of the chlorine. Elute any surviving microorganisms from the lens surface and perform quantitative plating to determine the number of colony-forming units (CFUs).

-

Log Reduction Calculation: Compare the CFU counts from the treated lenses to the initial inoculum count to calculate the log reduction. The FDA requires a minimum 3-log reduction for bacteria and a 1-log reduction for fungi.

4.4. Phase 4: Cytotoxicity Assay

-

Rinsing Protocol Validation: Develop a robust rinsing protocol to remove residual this compound from the lens. This may involve multiple rinses in sterile saline. The effectiveness of this protocol must be validated by measuring the amount of residual chlorine on the lens surface post-rinse.

-

Cell Culture: Culture a human corneal epithelial cell line in appropriate media.

-

Exposure: Place the this compound-treated and thoroughly rinsed contact lenses directly onto the cultured cell monolayer. Include untreated lenses and lenses soaked in saline as negative controls. A known cytotoxic agent (e.g., 0.01% benzalkonium chloride) can serve as a positive control.

-

Viability Assessment: After a defined exposure period (e.g., 24 hours), assess cell viability using a quantitative method such as an MTS assay or a live/dead staining assay (e.g., Calcein AM/Ethidium Homodimer-1)[7][9].

Logical Relationship of Key Investigational Parameters

The success of this compound as a potential disinfectant hinges on the interplay between its concentration, the required contact time, and its effects on both microbes and the lens/eye system.

Caption: The relationship between key variables in this compound research.

Conclusion for Researchers

The use of this compound for contact lens sterilization is an area with insufficient modern data to support its safety or efficacy. Any research into this application must proceed with caution, starting with fundamental biocompatibility and stability studies before moving to antimicrobial and cytotoxicity testing. The provided framework serves as a guide to perform the necessary due diligence. Given the known risks of chlorine-releasing agents and the availability of well-characterized, broad-spectrum disinfectants, the rationale for investigating this compound would need to be exceptionally strong.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. h2oc.com [h2oc.com]

- 5. EP0315106A2 - Method for sterilizing solid refuse by active chlorine released by the reaction of this compound with water - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of fluoroquinolones: cytotoxicity on human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of ophthalmic solutions with and without preservatives to human corneal - Dry Eye Zone Forums [forum.dryeyezone.com]

- 9. Cytotoxic Effect of Voriconazole on Human Corneal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Halazone as a reagent for determining iodine numbers of fats and oils

Application Notes: Determination of Iodine Value in Fats and Oils

Introduction

The iodine value (IV) is a critical parameter in the characterization of fats and oils, quantifying the degree of unsaturation of the constituent fatty acids. It is defined as the mass of iodine, in grams, that is consumed by 100 grams of a chemical substance.[1] A higher iodine value indicates a greater number of carbon-carbon double bonds in the fat or oil, which is a key indicator of its physical and chemical properties, including its oxidative stability and suitability for various applications, from food products to biofuels. While various methods exist for the determination of the iodine value, the most common are titrimetric methods such as the Wijs and Hanuš methods.[1]

Notably, a patent has been reported for the use of Halazone (p-sulfondichloramidobenzoic acid) as a reagent for determining the iodine content in fats and oils; however, detailed experimental protocols and extensive validation data for this specific application are not widely available in peer-reviewed literature. Therefore, these application notes will focus on the well-established and widely practiced Wijs method, providing a comprehensive protocol for researchers, scientists, and drug development professionals.

Principle of the Wijs Method

The Wijs method is a titrimetric procedure that involves the reaction of an excess of iodine monochloride (ICl), the Wijs reagent, with the double bonds present in the unsaturated fatty acids of the fat or oil sample.[1][2] The sample is dissolved in a non-polar solvent, and a known excess of the Wijs reagent is added. The iodine monochloride reacts with the double bonds, leading to the formation of a di-halogenated derivative.

After the reaction is complete, the unreacted iodine monochloride is determined. This is achieved by adding a solution of potassium iodide (KI), which reacts with the remaining ICl to liberate molecular iodine (I₂).[1][3] The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. A blank determination is performed under the same conditions without the fat or oil sample to account for any side reactions. The difference between the titration volumes for the blank and the sample is used to calculate the amount of iodine that reacted with the sample, and subsequently, the iodine value.

Experimental Protocol: Wijs Method

This protocol outlines the step-by-step procedure for determining the iodine value of fats and oils using the Wijs method.

1. Reagents and Materials

-

Wijs Reagent (Iodine Monochloride Solution): Commercially available or prepared by dissolving iodine in glacial acetic acid, followed by the addition of iodine trichloride or chlorine gas until the desired halogen ratio is achieved. The solution should be stored in a dark, glass-stoppered bottle.

-

Potassium Iodide (KI) Solution (15% w/v): Dissolve 15 g of KI in 100 mL of deionized water.

-

Standardized Sodium Thiosulfate (Na₂S₂O₃) Solution (0.1 N): Prepare by dissolving the appropriate amount of Na₂S₂O₃·5H₂O in freshly boiled and cooled deionized water. Standardize against a primary standard such as potassium dichromate.

-

Starch Indicator Solution (1% w/v): Prepare a paste of 1 g of soluble starch in a small amount of cold water and add it to 100 mL of boiling water with constant stirring.

-

Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃): Analytical grade.

-

Fat or Oil Sample

-

Glassware: 500 mL Iodine flasks, burettes, pipettes, volumetric flasks.

2. Sample Preparation

The amount of sample to be used is dependent on the expected iodine value. The goal is to have a 50-60% excess of the Wijs reagent. A general guideline is provided in the table below.

| Expected Iodine Value | Sample Weight (g) |

| < 5 | 1.0 |

| 5 - 20 | 0.25 - 1.0 |

| 21 - 50 | 0.1 - 0.25 |

| 51 - 100 | 0.05 - 0.1 |

| 101 - 150 | 0.03 - 0.05 |

| 151 - 200 | 0.02 - 0.03 |

3. Procedure

-

Accurately weigh the appropriate amount of the fat or oil sample into a clean, dry 500 mL iodine flask.

-

Add 20 mL of carbon tetrachloride or chloroform to the flask to dissolve the sample. Swirl gently to ensure complete dissolution.

-

Using a pipette, add exactly 25 mL of the Wijs reagent to the flask. Stopper the flask, swirl the contents, and place it in a dark place for 30 minutes (or 1 hour for oils with high iodine values or conjugated double bonds).

-

Prepare a blank determination by adding 20 mL of the solvent and 25 mL of the Wijs reagent to another 500 mL iodine flask. Treat the blank identically to the sample.

-

After the incubation period, remove the flasks from the dark. To each flask, add 20 mL of the 15% potassium iodide solution, followed by 100 mL of deionized water.

-

Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution. Add the thiosulfate solution with constant and vigorous shaking until the yellow color of the iodine has almost disappeared.

-

Add 1-2 mL of the starch indicator solution. A deep blue color will form.

-

Continue the titration dropwise, with shaking, until the blue color is completely discharged and the solution becomes colorless.

-

Record the volume of sodium thiosulfate solution used for both the sample (S) and the blank (B) titrations.

4. Calculation of Iodine Value

The iodine value is calculated using the following formula:

Iodine Value = [(B - S) × N × 12.69] / W

Where:

-

B = Volume of sodium thiosulfate solution used for the blank (mL)

-

S = Volume of sodium thiosulfate solution used for the sample (mL)

-

N = Normality of the sodium thiosulfate solution (eq/L)

-

12.69 = Conversion factor (atomic weight of iodine is 126.9 g/mol , so 1 mL of 1 N Na₂S₂O₃ is equivalent to 0.1269 g of iodine; the formula uses 12.69 to express the result in g I₂/100 g sample)

-

W = Weight of the sample (g)

Data Presentation

The following table provides typical iodine values for a range of common fats and oils. These values can be used as a reference for comparison with experimental results.

| Fat or Oil | Iodine Value (g I₂/100 g) |

| Coconut Oil | 7 - 12 |

| Butterfat | 25 - 42 |

| Palm Oil | 44 - 58 |

| Lard | 45 - 70 |

| Olive Oil | 75 - 94 |

| Peanut Oil | 82 - 107 |

| Cottonseed Oil | 99 - 119 |

| Corn Oil | 103 - 128 |

| Soybean Oil | 120 - 141 |

| Sunflower Oil | 110 - 143 |

| Safflower Oil | 140 - 150 |

| Linseed Oil | 170 - 204 |

Mandatory Visualizations

Caption: Experimental workflow for the determination of iodine value using the Wijs method.

Caption: Chemical reactions in the Wijs method for iodine value determination.

References

Application Notes and Protocols for the Preparation of Halazone Solutions in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halazone (4-(dichlorosulfamoyl)benzoic acid) is a halogenated sulfonamide derivative recognized for its potent antimicrobial properties. It has historically been used for the disinfection of drinking water.[1] In the laboratory, this compound is utilized as a research chemical, notably as a carbonic anhydrase II inhibitor and a modulator of sodium channels. A significant challenge in working with this compound is the inherent instability of its solutions, which readily hydrolyze to release hypochlorous acid and chlorine gas, leading to a rapid loss of the active compound.[1] Consequently, the preparation of this compound solutions for experimental use requires careful consideration of solvent, pH, and storage conditions to ensure reproducible and accurate results. Freshly prepared solutions are strongly recommended for all applications.

This document provides detailed application notes and protocols for the preparation of this compound solutions for laboratory use, with a focus on maximizing short-term stability for immediate application in experimental settings.

Data Presentation

The inherent instability of this compound in solution means that long-term stability data is not widely available in the literature. The general consensus is that solutions should be prepared fresh for immediate use. However, based on available information, the following table summarizes key solubility and short-term storage recommendations.

| Parameter | Aqueous Solutions | Organic Solvents (DMSO) |

| Solubility | Slightly soluble in water. Solubility increases above pH 4. Soluble in alkali hydroxides and carbonates. | Soluble in DMSO. |

| Recommended Use | Prepare fresh immediately before use. | Prepare stock solutions for immediate dilution or short-term storage. |

| Short-term Storage | Not recommended. | Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months, though fresh preparation is preferred. Aliquoting is recommended to avoid repeated freeze-thaw cycles. |

| Key Considerations | Prone to rapid hydrolysis, leading to loss of active chlorine. Light-sensitive. | While more stable than aqueous solutions, degradation still occurs. |

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Solution for Immediate Use (e.g., for antimicrobial assays)

This protocol is suitable for preparing a working solution of this compound in an aqueous buffer for immediate use in experiments such as determining minimum inhibitory concentration (MIC) or other antimicrobial tests.

Materials:

-

This compound powder

-

Sterile deionized water

-

Sodium carbonate (Na₂CO₃)

-

Boric acid (H₃BO₃)

-

Sodium chloride (NaCl)

-

Sterile buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pH meter

Methodology:

-